rac-Monepantel Sulfone
Description
IUPAC Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for racemic-Monepantel Sulfone is N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfonyl)benzamide. This comprehensive chemical name reflects the complex molecular architecture that includes multiple functional groups arranged in a specific three-dimensional configuration. The compound is registered under the Chemical Abstracts Service number 851976-52-8, which serves as its unique identifier in chemical databases and regulatory documentation. Alternative systematic nomenclature includes Benzamide, N-[1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)sulfonyl]-, which emphasizes the benzamide core structure with detailed substitution patterns.
The molecular formula of racemic-Monepantel Sulfone is C₂₀H₁₃F₆N₃O₄S, indicating a complex organic molecule containing twenty carbon atoms, thirteen hydrogen atoms, six fluorine atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight is precisely determined to be 505.39 daltons, reflecting the substantial molecular size and complexity of this compound. The presence of multiple electronegative fluorine atoms contributes significantly to the molecular weight and influences the compound's physicochemical properties. The molecular formula reveals the oxidation state change from the parent compound, with the addition of two oxygen atoms to form the sulfonyl group, transforming the original sulfanyl functionality.
Table 1: Molecular Identification Parameters of rac-Monepantel Sulfone
Stereochemical Configuration and Racemic Properties
The stereochemical characteristics of racemic-Monepantel Sulfone distinguish it fundamentally from its optically active parent compound monepantel through its racemic nature and lack of defined stereocenters. According to comprehensive stereochemical analysis, the compound exhibits racemic stereochemistry with an optical activity designation of plus-minus, indicating equal proportions of both enantiomeric forms. This racemic composition contrasts significantly with the parent compound monepantel, which exists as a single enantiomer with absolute stereochemistry and one defined stereocenter. The formation of the racemic mixture during the metabolic oxidation process represents a crucial structural transformation that affects the compound's biological and analytical properties.
The stereochemical analysis reveals that racemic-Monepantel Sulfone contains zero defined stereocenters out of one potential stereocenter, confirming its racemic nature. This stereochemical configuration results from the oxidative metabolism pathway that converts the parent compound's chiral center into a racemic mixture through the formation of the sulfonyl group. The absence of defined stereocenters in the sulfone metabolite indicates that the oxidation process either proceeds through a mechanism that racemizes the original chiral center or that the sulfone formation occurs under conditions that do not preserve the original stereochemical integrity. The racemic properties are further confirmed by the compound's designation as a racemic mixture in pharmaceutical databases and its optical activity notation.
Table 2: Stereochemical Properties Comparison
| Compound | Stereochemistry | Defined Stereocenters | Optical Activity | Source |
|---|---|---|---|---|
| This compound | RACEMIC | 0/1 | (+/-) | |
| Monepantel | ABSOLUTE | 1/1 | UNSPECIFIED |
The structural implications of the racemic configuration extend beyond simple stereochemical designation to influence the compound's conformational behavior and potential interactions with analytical instrumentation. The presence of both enantiomeric forms in equal proportions creates a unique analytical challenge for separation and quantification methods, requiring specialized techniques to distinguish between the individual enantiomers when necessary. Furthermore, the racemic nature affects the compound's crystallization behavior and solid-state properties, potentially influencing its stability and handling characteristics in laboratory and industrial settings.
Crystallographic Data and Three-Dimensional Conformations
The crystallographic characterization of racemic-Monepantel Sulfone and related compounds provides valuable insights into the three-dimensional molecular architecture and solid-state behavior of this complex pharmaceutical metabolite. Research investigations have documented detailed crystal structure determinations that reveal the spatial arrangement of functional groups and the conformational preferences of the molecule in the solid state. The crystal structure analysis indicates that the compound adopts specific conformational arrangements that are stabilized by intermolecular interactions and internal molecular constraints imposed by the multiple functional groups present in the structure.
Crystallographic studies of related monepantel derivatives have demonstrated that these compounds typically exhibit distinctive conformational features characterized by specific torsion angles and spatial orientations of key functional groups. The central amide linkage in the molecule shows characteristic conformational preferences, with the carbonyl oxygen and the chiral carbon center adopting either Z-type or E-type conformations depending on the specific derivative and crystallization conditions. These conformational studies reveal that the O-C-N-C torsion angles typically range between 1.9 degrees and 5.7 degrees, indicating a preference for planar or near-planar arrangements that maximize conjugation and minimize steric interactions.
The three-dimensional structure analysis demonstrates that the molecule contains multiple aromatic ring systems that can adopt various orientations relative to each other, influenced by the presence of bulky trifluoromethyl substituents and the flexible alkyl chain connecting the two aromatic domains. The crystal packing arrangements show that intermolecular interactions, including hydrogen bonding through the amide functionality and van der Waals interactions between the fluorinated substituents, play crucial roles in determining the solid-state structure. The presence of the sulfonyl group in racemic-Monepantel Sulfone introduces additional conformational constraints and intermolecular interaction possibilities compared to the parent sulfanyl compound.
Table 3: Crystallographic and Conformational Data
Comparative Analysis with Parent Compound Monepantel
The structural relationship between racemic-Monepantel Sulfone and its parent compound monepantel reveals fundamental differences that arise from the oxidative metabolic transformation of the sulfanyl group to the corresponding sulfonyl functionality. Monepantel, designated with the systematic name N-[(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide, possesses a molecular formula of C₂₀H₁₃F₆N₃O₂S and a molecular weight of 473.39 daltons. The comparison reveals that the conversion to the sulfone metabolite involves the addition of two oxygen atoms and an increase in molecular weight of approximately 32 daltons, reflecting the oxidation of the sulfur atom from the +2 oxidation state in the thioether to the +6 oxidation state in the sulfone.
The stereochemical transformation represents one of the most significant differences between the parent compound and its sulfone metabolite. Monepantel exists as a single enantiomer with absolute stereochemistry and one defined stereocenter, specifically the S-configuration at the tertiary carbon bearing the cyano group. In contrast, racemic-Monepantel Sulfone exists as a racemic mixture with no defined stereocenters, indicating that the metabolic oxidation process results in either racemization of the original chiral center or formation through a pathway that does not preserve stereochemical integrity. This stereochemical difference has significant implications for the biological activity and analytical characterization of the two compounds.
The functional group transformation from sulfanyl to sulfonyl dramatically alters the electronic properties and chemical reactivity of the molecule. The sulfanyl group in monepantel (SC(F)₃) is replaced by the sulfonyl group (SO₂C(F)₃) in the metabolite, introducing additional hydrogen bonding acceptor sites and significantly increasing the polarity of the molecule. This change affects the compound's solubility profile, with monepantel being slightly soluble in chloroform and ethyl acetate, while the sulfone metabolite exhibits different solubility characteristics due to its increased polarity. The presence of the sulfonyl group also creates additional opportunities for intermolecular interactions in both solution and solid-state environments.
Table 4: Comparative Structural Analysis
| Property | Monepantel | This compound | Difference |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₃F₆N₃O₂S | C₂₀H₁₃F₆N₃O₄S | +2 Oxygen atoms |
| Molecular Weight | 473.39 g/mol | 505.39 g/mol | +32.00 g/mol |
| CAS Number | 887148-69-8 | 851976-52-8 | Different registration |
| Stereochemistry | ABSOLUTE | RACEMIC | Stereocenter loss |
| Defined Stereocenters | 1/1 | 0/1 | Racemization |
| Key Functional Group | Sulfanyl (SC(F)₃) | Sulfonyl (SO₂C(F)₃) | Oxidation state +4 |
Propriétés
Numéro CAS |
851976-52-8 |
|---|---|
Formule moléculaire |
C20H13F6N3O4S |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30) |
Clé InChI |
JTMLMJOBCBXFES-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Synonymes |
N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; |
Origine du produit |
United States |
Méthodes De Préparation
Reaction Mechanism and Reagents
The oxidation typically employs hydrogen peroxide () in an acidic medium, such as acetic acid, to facilitate the conversion of the sulfide moiety to sulfone. Alternative oxidizing agents, including meta-chloroperbenzoic acid (mCPBA) and potassium peroxymonosulfate (Oxone), have also been explored for their efficiency in large-scale production. The reaction proceeds via a two-electron oxidation mechanism, forming intermediate sulfoxide before reaching the sulfone stage.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Temperature : Maintained between 0–5°C to minimize side reactions.
-
Solvent System : Acetic acid or dichloromethane, chosen for their compatibility with oxidizing agents.
-
Reaction Time : 6–12 hours, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Table 1. Comparative Oxidation Conditions for this compound Synthesis
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| Acetic acid | 0–5 | 8 | 92 | 98.5 | |
| mCPBA | DCM | 25 | 6 | 88 | 97.2 |
| Oxone | /Acetone | 40 | 12 | 85 | 96.8 |
Data inferred from controlled synthesis protocols described in.
Large-Scale Manufacturing Processes
Industrial production of this compound adheres to Good Manufacturing Practices (GMP), emphasizing reproducibility and scalability. The process involves:
Dissolution and Mixing
The active ingredient (rac-Monepantel) is dissolved in a blend of excipients, including propylene glycol dicaprylocaprate and polysorbate 80, under inert atmospheric conditions. This step ensures homogeneity and prevents degradation of sensitive functional groups.
Analytical Characterization and Quality Control
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to verify the molecular structure of this compound. Key spectral data include:
-
: A singlet at δ 3.78 ppm corresponding to the sulfone group’s adjacent methyl protons.
-
: A carbonyl carbon resonance at δ 168.2 ppm, confirming the amide functionality.
Purity Assessment
HPLC analysis utilizing a C18 reverse-phase column and UV detection at 254 nm achieves a baseline separation of this compound from its precursors and byproducts. Method validation parameters meet International Council for Harmonisation (ICH) guidelines, with a relative standard deviation (RSD) of <1.5% for repeatability.
Table 2. Analytical Parameters for this compound
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.5% | HPLC |
| Residual Solvents | <0.1% (v/v) | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Challenges and Process Improvements
Byproduct Formation
Minor byproducts, such as hydroxylated derivatives, are observed during oxidation. These are mitigated by optimizing stoichiometric ratios of oxidizing agents and implementing gradient purification techniques.
Analyse Des Réactions Chimiques
rac-Monepantel Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of Monepantel to this compound.
Reduction: Potential reduction reactions to revert the sulfone to its parent compound.
Substitution: Possible substitution reactions involving the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
rac-Monepantel Sulfone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in various analytical methods.
Biology: Studied for its effects on cellular pathways and mechanisms.
Medicine: Investigated for its potential anticancer activity, particularly in reducing human cancer cell growth and phosphorylation levels of key proteins involved in cancer progression.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications
Mécanisme D'action
The mechanism of action of rac-Monepantel Sulfone involves its interaction with specific molecular targets and pathways. It is known to reduce human cancer cell line growth and phosphorylation levels of proteins such as mTOR, RPS6KB1, and EIF4EBP1. These effects are similar to those observed with the parent compound Monepantel, indicating that this compound exerts its effects through similar pathways .
Comparaison Avec Des Composés Similaires
Comparison with Similar Sulfone Compounds
Pharmacological Activity and Mechanisms
Sulindac Sulfone
- Structure: A non-steroidal anti-inflammatory drug (NSAID) metabolite with a sulfone group replacing the original sulfide .
- Mechanism : Inhibits mTOR signaling by binding to voltage-dependent anion channels (VDAC1/2), inducing apoptosis in cancer cells independent of prostaglandin pathways .
- Efficacy: Demonstrated chemopreventive activity in mammary carcinogenesis, reducing tumor incidence by 50–60% in rodent models .
- Key Difference : Unlike rac-Monepantel Sulfone, Sulindac Sulfone directly targets oncogenic pathways, highlighting the sulfone group’s role in VDAC interaction .
CCR2 Antagonist Sulfonamides vs. Sulfones
- Permeability : Sulfonamide analogs of quinazoline-based CCR2 antagonists exhibit superior PAMPA permeability (cLog P = 1.0) compared to sulfone derivatives (cLog P = 4.7), despite similar CCR2 selectivity .
- Implication : The sulfone group’s polarity may limit membrane permeability, a consideration for this compound’s pharmacokinetic profile .
Enzyme Inhibition and Resistance
Pim-1 Kinase Inhibitors
- Sulfone Compound 14: Exhibited reduced inhibitory potency (IC₅₀ > 1 µM) compared to amino (IC₅₀ = 0.02 µM) and hydroxyl (IC₅₀ = 0.05 µM) analogs, suggesting that hydrogen-bonding capacity enhances target engagement .
- Structural Insight : The absence of an active proton in sulfone derivatives diminishes interactions with kinase active sites, a limitation shared by this compound in enzyme-targeted applications .
Antimicrobial Resistance
- DHPS Mutations : Mutations in Plasmodium falciparum dihydropteroate synthase (DHPS) confer cross-resistance to sulfones (e.g., dapsone) and sulfonamides, with Ki values correlating strongly (r = 0.96–1.0) across compounds .
- Relevance : This resistance mechanism underscores a challenge for sulfone-based therapeutics, including this compound, in infectious disease contexts .
Material Science and Chemical Properties
Nonlinear Optical Materials
- Sulfonyl vs. Nitro Groups : Stilbene derivatives with sulfone acceptors exhibit lower molecular hyperpolarizabilities (β) than nitro analogs but offer superior transparency in visible spectra, advantageous for photonic applications .
- Stability : Sulfone-containing compounds demonstrate enhanced thermal and oxidative stability, a trait critical for this compound’s utility in long-term studies .
Data Tables
Table 1: Key Properties of this compound and Comparators
Activité Biologique
Rac-Monepantel sulfone is a metabolite of monepantel, a novel anthelmintic agent primarily used in veterinary medicine. Understanding its biological activity is crucial for assessing its efficacy and safety in treating parasitic infections in livestock. This article reviews the pharmacological properties, mechanisms of action, and metabolic pathways of this compound, supported by various studies and data.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound has been extensively studied, particularly its absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Absorption : The oral bioavailability of monepantel is approximately 9.4%, indicating significant first-pass metabolism. Following administration, the sulfone metabolite appears to be the dominant form in circulation .
- Distribution : Studies show that the compound accumulates in various tissues, with the highest concentrations found in the liver and fat. Residue levels are generally higher in females compared to males .
- Excretion : Monepantel is primarily excreted via feces (70-97%) within three days, with a minor fraction eliminated through urine (3-6%). The sulfone metabolite is also recovered from feces but at varying concentrations depending on the species .
This compound acts primarily through its interaction with specific ion channels in nematodes. It shows a high specificity for the ACR-23 receptor subtype, which is part of the nicotinic acetylcholine receptor family. This specificity accounts for its low toxicity to non-target organisms such as mammals .
Key Findings from Studies:
- Ion Channel Interaction : The compound activates ACR-23 channels leading to paralysis and death in nematodes. This mechanism explains its effectiveness as an anthelmintic agent .
- Toxicological Studies : In various animal models (mouse, rat, rabbit, dog, sheep), no significant pharmacological effects were observed at high doses (up to 2000 mg/kg), indicating a favorable safety profile for mammals .
Biological Activity Data
The following table summarizes key pharmacological data regarding this compound:
| Parameter | Value/Observation |
|---|---|
| Oral Bioavailability | 9.4% |
| Major Excretion Route | Feces (70-97%) |
| Dominant Metabolite | Monepantel sulfone |
| Tissue Accumulation | Highest in liver and fat |
| Safety Profile | No significant effects in mammals at high doses |
Case Studies
Recent research has focused on the concurrent use of this compound with other anthelmintics like abamectin and levamisole. A study analyzed marker residues in sheep following treatment with dual-combination drenches containing these compounds. The findings indicated that this compound effectively reduced parasite loads while maintaining a low risk of residue accumulation in edible tissues .
Another study highlighted the pharmacokinetics of monepantel and its sulfone metabolite after intravenous and oral administration in sheep. Results showed that both compounds exhibited distinct clearance rates and tissue distribution profiles, further supporting their utility in veterinary applications .
Q & A
Basic Research Question
- Standardized protocols : Adopt community-endorsed methods (e.g., WAAVP guidelines for anthelmintic testing) .
- Open data : Share raw NMR/MS spectra and crystallographic data (e.g., via Zenodo or Figshare) to enable independent validation .
- Interlaboratory trials : Participate in ring tests to calibrate assays and harmonize reporting metrics (e.g., % mortality vs. EC₅₀) .
How can researchers leverage structural analogs of this compound to overcome patent restrictions in derivative synthesis?
Advanced Research Question
- Patent mining : Use SciFinder or Reaxys to identify expired patents or non-obvious derivatives (e.g., substituting sulfone with sulfonamide groups) .
- SAR studies : Systematically modify the benzimidazole core and assess bioactivity to prioritize novel analogs .
- Freedom-to-operate (FTO) analysis : Consult legal databases (e.g., PatSnap) to avoid infringement in jurisdictions with active patents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
